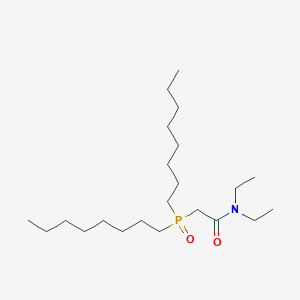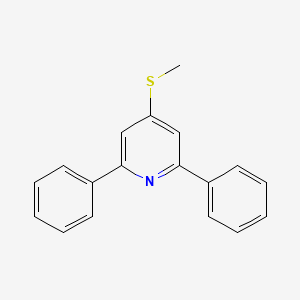
Pyridine, 4-(methylthio)-2,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(methylthio)-2,6-diphenyl-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted at the 4-position with a methylthio group and at the 2 and 6 positions with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(methylthio)-2,6-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . Another method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: Pyridine, 4-(methylthio)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, Pyridine, 4-(methylthio)-2,6-diphenyl- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, Pyridine, 4-(methylthio)-2,6-diphenyl- is used in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .
作用機序
The mechanism of action of Pyridine, 4-(methylthio)-2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with different electronic properties.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness: Pyridine, 4-(methylthio)-2,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
特性
CAS番号 |
78570-36-2 |
|---|---|
分子式 |
C18H15NS |
分子量 |
277.4 g/mol |
IUPAC名 |
4-methylsulfanyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C18H15NS/c1-20-16-12-17(14-8-4-2-5-9-14)19-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3 |
InChIキー |
UBFNTKCVLWGGDZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


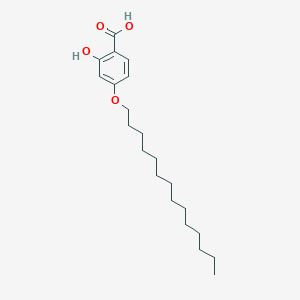
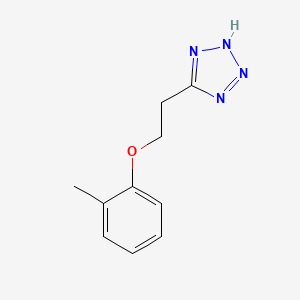
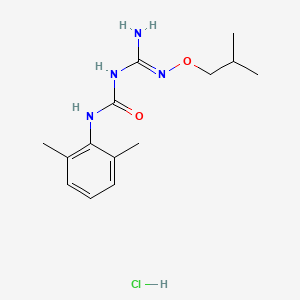
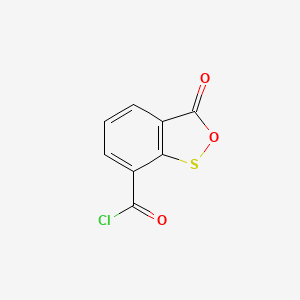


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
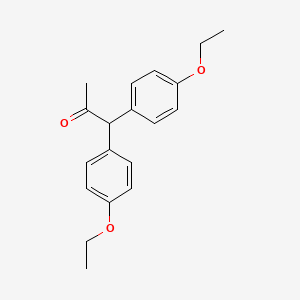


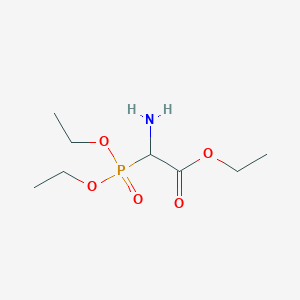
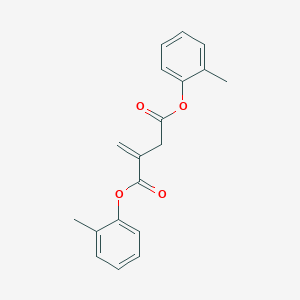
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
